Cas no 104093-68-7 (4-Piperidinepropanoic acid, b-methyl-, ethyl ester)

4-Piperidinepropanoic acid, b-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinepropanoic acid, b-methyl-, ethyl ester
-
4-Piperidinepropanoic acid, b-methyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509106-5.0g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 5g |
$3065.0 | 2023-05-29 | ||
Enamine | EN300-6509106-0.25g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 0.25g |
$972.0 | 2023-05-29 | ||
Enamine | EN300-6509106-0.05g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 0.05g |
$888.0 | 2023-05-29 | ||
Enamine | EN300-6509106-1.0g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 1g |
$1057.0 | 2023-05-29 | ||
Enamine | EN300-6509106-10.0g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 10g |
$4545.0 | 2023-05-29 | ||
Enamine | EN300-6509106-0.5g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 0.5g |
$1014.0 | 2023-05-29 | ||
Enamine | EN300-6509106-0.1g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 0.1g |
$930.0 | 2023-05-29 | ||
Enamine | EN300-6509106-2.5g |
ethyl 3-(piperidin-4-yl)butanoate |
104093-68-7 | 2.5g |
$2071.0 | 2023-05-29 |
4-Piperidinepropanoic acid, b-methyl-, ethyl ester 関連文献
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
4-Piperidinepropanoic acid, b-methyl-, ethyl esterに関する追加情報
Professional Introduction to 4-Piperidinepropanoic acid, b-methyl-, ethyl ester (CAS No. 104093-68-7) in Modern Chemical and Pharmaceutical Research
4-Piperidinepropanoic acid, b-methyl-, ethyl ester, identified by the Chemical Abstracts Service registry number 104093-68-7, is a significant compound in the realm of medicinal chemistry and pharmacology. This compound belongs to the piperidine derivative family, a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The structural motif of piperidine derivatives has garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a b-methyl substituent and an ethyl ester functionality in the molecule enhances its chemical reactivity and biological profile, making it a valuable scaffold for drug discovery and development.
The ethyl ester form of 4-piperidinepropanoic acid, b-methyl-, ethyl ester introduces a polar group that can influence solubility and metabolic stability, critical factors in drug design. This modification allows the compound to exhibit improved pharmacokinetic properties, which are essential for achieving effective therapeutic outcomes. In recent years, there has been growing interest in piperidine-based compounds due to their role as key pharmacophores in various drug molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in the development of novel therapeutics. For instance, studies have demonstrated that modifications at the nitrogen position of the piperidine ring can significantly alter binding affinity and selectivity for biological targets. The b-methyl group in 4-piperidinepropanoic acid, b-methyl-, ethyl ester contributes to steric hindrance, which can fine-tune interactions with enzymes and receptors. This structural feature has been exploited in the design of small-molecule inhibitors with enhanced efficacy and reduced side effects.
In the context of drug discovery, 4-piperidinepropanoic acid, b-methyl-, ethyl ester serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for further functionalization through various chemical transformations, enabling researchers to explore diverse chemical space. The compound has been employed in the synthesis of potential candidates for treating conditions such as depression, anxiety, and chronic pain. The ethyl ester moiety can be hydrolyzed under physiological conditions to release the corresponding carboxylic acid, providing a means to modulate biological activity post-administration.
The pharmacological profile of 4-piperidinepropanoic acid, b-methyl-, ethyl ester has been extensively studied in preclinical models. Research indicates that this compound exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and norepinephrine transporters. Such interactions suggest potential applications in central nervous system (CNS) disorders. Additionally, its structural similarity to known bioactive molecules has prompted investigations into its role as an intermediate in multi-step synthetic routes toward more sophisticated drug candidates.
The synthesis of 4-piperidinepropanoic acid, b-methyl-, ethyl ester involves well-established organic chemistry techniques, including nucleophilic substitution reactions and esterification processes. Advanced synthetic methodologies have further refined its production, ensuring high purity and yield. These advancements are crucial for scaling up production for both research purposes and potential clinical trials. The compound’s stability under various storage conditions also makes it a practical choice for long-term experimental use.
Current research trends emphasize the integration of computational modeling with experimental validation to accelerate drug discovery. Molecular docking studies have been performed using 4-piperidinepropanoic acid, b-methyl-, ethyl ester as a scaffold to predict its binding interactions with target proteins. These simulations have provided insights into optimizing its structure for improved drug-like properties. Furthermore, high-throughput screening (HTS) campaigns have utilized this compound to identify novel bioactive molecules with therapeutic potential.
The versatility of 4-piperidinepropanoic acid, b-methyl-, ethyl ester extends beyond its direct pharmacological applications. It has been utilized as a starting material for exploring new synthetic pathways and developing novel methodologies in organic synthesis. Its role as an intermediate has contributed to breakthroughs in cross-coupling reactions and other transformations relevant to pharmaceutical manufacturing. Such contributions underscore its importance not only as a bioactive molecule but also as a catalyst for innovation in synthetic chemistry.
In conclusion,4-Piperidinepropanoic acid, b-methyl, ethyl ester, CAS No. 104093-68-7, represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutics targeting various diseases. The ongoing exploration of its pharmacological properties and synthetic applications highlights its enduring relevance in modern chemical biology. As research continues to uncover new possibilities,4-piperidinepropanoic acid, b-methyl, ethyl ester is poised to remain at the forefront of drug discovery efforts worldwide.
104093-68-7 (4-Piperidinepropanoic acid, b-methyl-, ethyl ester) Related Products
- 1750-12-5(4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole)
- 2231664-95-0((2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid)
- 1844853-98-0((2R)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid)
- 5616-29-5(2-(pyridin-2-ylformamido)acetic acid)
- 2229501-72-6(2-(2,6-difluoro-3-methylphenyl)-2-methoxypropan-1-amine)
- 1248257-16-0(2-(Diethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)
- 2639449-44-6(5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)
- 1806844-56-3(Methyl 2-bromo-3-chloro-6-(difluoromethyl)pyridine-4-acetate)
- 2679948-44-6(tert-butyl N-(2S,3R)-1-hydroxy-3-{(prop-2-en-1-yloxy)carbonylamino}butan-2-ylcarbamate)
- 406213-76-1(Azido-PEG6-C2-Boc)




